REACTION_CXSMILES
|
[N:1](OCCCC)=[O:2].[N+:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:12]=1[CH3:18])([O-:10])=[O:9].CC(C)([O-])C.[K+].O>CN(C)C=O.C(O)(=O)C>[CH3:17][C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([N+:8]([O-:10])=[O:9])[C:12]=1[CH:18]=[N:1][OH:2] |f:2.3|
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Name
|
|
Quantity
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274 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCC
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)C)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
522 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
rises to −10° C.
|
Type
|
CUSTOM
|
Details
|
a yellow suspension is formed
|
Type
|
CUSTOM
|
Details
|
the residue that has formed
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 5 l of water
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Type
|
CUSTOM
|
Details
|
dried in a drying cabinet at 30° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 80-90° C.
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the product is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=NO)C(=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |